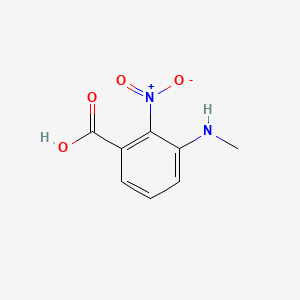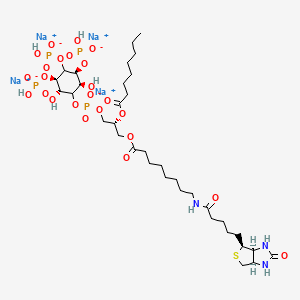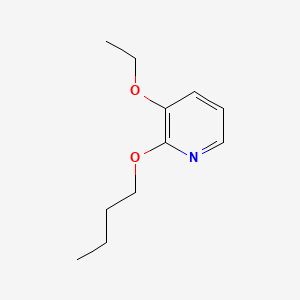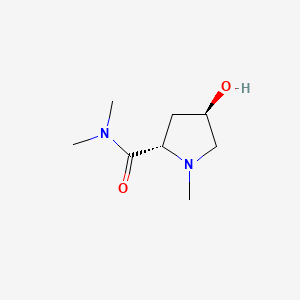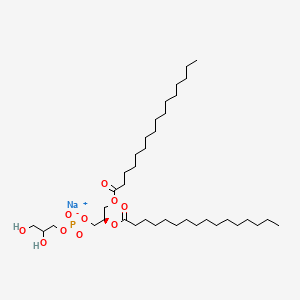
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
Übersicht
Beschreibung
- Es gehört zur Klasse der Phosphoglyceride und ist auch unter anderen Namen bekannt, darunter 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) Natriumsalz und L-α-Phosphatidyl-DL-glycerol, Dipalmitoyl.
- Die Verbindung besteht aus zwei Palmitoyl (Hexadecansäure) Ketten, die an den sn-1 und sn-2 Positionen eines Glycerinrückgrats verestert sind, wobei eine Phosphatgruppe an der sn-3 Position sitzt.
- Es spielt eine entscheidende Rolle in biologischen Membranen, insbesondere in Lipiddoppelschichten.
Natrium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol): ist eine Phospholipidverbindung mit der chemischen Formel C38H74O10PNa und einem Molekulargewicht von 744,95 g/mol.
Herstellungsmethoden
Synthetische Wege: Natrium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) kann durch chemische Reaktionen synthetisiert werden, die Palmitoylchlorid und Glycerin beinhalten. Die spezifischen Synthesewege können variieren, beinhalten aber typischerweise die Veresterung von Glycerin mit Palmitoylchlorid.
Reaktionsbedingungen: Diese Reaktionen laufen unter wasserfreien Bedingungen ab, oft mit einem Lösungsmittel wie Chloroform oder Dichlormethan.
Industrielle Produktion: In der Industrie wird diese Verbindung unter Verwendung großtechnischer chemischer Synthese hergestellt, die eine hohe Reinheit für verschiedene Anwendungen gewährleistet.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellphospholipid in Studien zur Membranstruktur und -dynamik verwendet.
Biologie: Untersucht für seine Rolle in Zellmembranen, Lipidstoffwechsel und Lipid-Protein-Wechselwirkungen.
Medizin: Relevant in Medikamententrägersystemen und lipidbasierten Formulierungen.
Industrie: Verwendung in Liposomformulierungen, Kosmetika und Pharmazeutika.
Wirkmechanismus
Ziele: Natrium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) interagiert mit Membranproteinen und beeinflusst deren Funktion.
Pfade: Es beeinflusst die Eigenschaften der Lipiddoppelschicht, die Membranfluidität und die Proteinlokalisierung.
Wirkmechanismus
Target of Action
DPPG (Sodium), also known as 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a phospholipid that primarily targets the formation of micelles, liposomes, and other types of artificial membranes . These structures are crucial in various biological and pharmaceutical applications, including drug delivery systems .
Mode of Action
The interaction of DPPG (Sodium) with its targets involves the insertion of the long-chain (16:0) palmitic acid at the sn-1 and sn-2 positions of the glycerol backbone . This configuration allows DPPG (Sodium) to integrate into lipid bilayers, contributing to the stability and functionality of the resulting micelles or liposomes .
Biochemical Pathways
Its role in the formation of micelles and liposomes suggests it may influence lipid metabolism and membrane-related processes .
Pharmacokinetics
Its use in liposome formation implies that its bioavailability and distribution may be significantly influenced by the characteristics of the liposomal delivery system .
Result of Action
The primary result of DPPG (Sodium)'s action is the formation of stable micelles, liposomes, and other artificial membranes . These structures can encapsulate and deliver drugs, enhancing their therapeutic efficacy and reducing off-target effects .
Action Environment
The action of DPPG (Sodium) can be influenced by environmental factors such as temperature and the presence of other lipids or substances . For instance, the roughness of the surface onto which the liposomes are adsorbed can affect the integrity of the liposomes
Vorbereitungsmethoden
Synthetic Routes: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) can be synthesized through chemical reactions involving palmitoyl chloride and glycerol. The specific synthetic routes may vary, but they typically involve esterification of glycerol with palmitoyl chloride.
Reaction Conditions: These reactions occur under anhydrous conditions, often using a solvent like chloroform or dichloromethane.
Industrial Production: In industry, this compound is produced using large-scale chemical synthesis, ensuring high purity for various applications.
Analyse Chemischer Reaktionen
Reaktionen: Natrium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) kann verschiedene Reaktionen eingehen, darunter Hydrolyse, Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Hydrolyse ergibt Glycerin und Palmitinsäure, während Oxidation und Reduktion zu modifizierten Derivaten führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Phospholipide, wie 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) und 16:0 PG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol)) , haben strukturelle Ähnlichkeiten.
Einzigartigkeit: Natrium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) zeichnet sich durch seine spezifische Fettsäurezusammensetzung und seine Rolle in biologischen Membranen aus.
Eigenschaften
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIWSHBGAIIMV-ODZMYOIVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173907 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200880-41-7 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


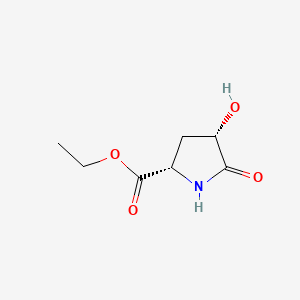

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)
![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1R-endo)- (9CI)](/img/no-structure.png)

